5,6-Difluoro-1H-indazol-3-amine
Overview
Description
5,6-Difluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with fluorine atoms at the 5 and 6 positions and an amine group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluoroaniline with hydrazine hydrate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, leading to the formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and amination reactions often involve reagents like halogenating agents and amines.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5,6-Difluoro-1H-indazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or inflammation . The pathways involved may include the inhibition of tyrosine kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Lacks the fluorine atoms at the 5 and 6 positions.
5-Fluoro-1H-indazole-3-amine: Contains only one fluorine atom at the 5 position.
6-Fluoro-1H-indazole-3-amine: Contains only one fluorine atom at the 6 position.
Uniqueness
5,6-Difluoro-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can enhance its biological activity and selectivity. The dual fluorination can also improve the compound’s stability and binding affinity to molecular targets .
Properties
IUPAC Name |
5,6-difluoro-1H-indazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMELMDGFYJJKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NN=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303643 | |
Record name | 5,6-Difluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203897-95-3 | |
Record name | 5,6-Difluoro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203897-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Difluoro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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